4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid
Description
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is a fluorinated oxazole derivative featuring a difluoromethyl group at position 4, a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at position 2, and a carboxylic acid moiety at position 3. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which imparts rigidity and electronic diversity. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The difluoromethyl substituent enhances metabolic stability and lipophilicity, making the compound relevant in medicinal chemistry and drug development .
Properties
Molecular Formula |
C20H14F2N2O5 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C20H14F2N2O5/c21-17(22)15-16(18(25)26)29-19(23-15)24-20(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,17H,9H2,(H,25,26)(H,23,24,27) |
InChI Key |
WYBNRXUZBNVVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=C(O4)C(=O)O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring and the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group and the oxazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The Fmoc protecting group can be selectively removed to expose reactive sites for further chemical modifications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the Fmoc-protected amino-oxazole-carboxylic acid framework but differ in substituents, ring systems, or functional groups. Below is a detailed comparison based on evidence from diverse sources:
Substituent Variations on the Oxazole Ring
5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1,2-oxazole-3-carboxylic Acid Structure: Features an aminomethyl group at position 5 and a carboxylic acid at position 3. Key Differences: The absence of a difluoromethyl group reduces electronegativity and lipophilicity. The aminomethyl group may enhance solubility but could introduce instability under acidic conditions. Applications: Potential use in metal ion detection due to chelation properties of the oxazole-aminomethyl motif .
4-Oxazolecarboxylic Acid,2-[(1S)-1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropyl]-4,5-dihydro-, Phenylmethyl Ester Structure: Contains a dihydro-oxazole ring and a benzyl ester instead of a free carboxylic acid. Key Differences: The ester group improves cell permeability but requires hydrolysis for activation. The dihydro-oxazole reduces aromaticity, altering electronic properties. Applications: Used in stereoselective synthesis of β-peptides .
Non-Oxazole Heterocyclic Analogues
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid Structure: Replaces the oxazole with a tetrahydro-2H-pyran ring. Key Differences: The saturated six-membered ring increases conformational flexibility and reduces planarity, impacting binding affinity in biological systems. Applications: Explored as a constrained amino acid surrogate in peptidomimetics .
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid
- Structure : Morpholine ring replaces oxazole, introducing an additional oxygen atom.
- Key Differences : The morpholine’s electron-rich oxygen enhances hydrogen-bonding capacity, while the ring size alters steric bulk.
- Applications : Used in protease inhibitor design .
Functional Group Modifications
2-[4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl]acetic Acid Structure: Phenylacetic acid backbone with an Fmoc-protected aminomethyl group. Key Differences: The absence of the oxazole heterocycle reduces rigidity and electronic complexity. Applications: Common in solid-phase peptide synthesis as a linker .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic Acid Structure: Linear aliphatic chain with a terminal alkene and carboxylic acid. Key Differences: Lacks heterocyclic rigidity, increasing rotational freedom but reducing metabolic stability. Applications: Used in click chemistry for bioconjugation .
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula C₁₉H₁₇F₂NO₄.
Research Findings and Implications
- Electronic Effects: The difluoromethyl group in the target compound increases electron-withdrawing character, stabilizing the oxazole ring against nucleophilic attack compared to non-fluorinated analogues .
- Solubility : Carboxylic acid-containing derivatives (e.g., target compound) exhibit higher aqueous solubility than ester-protected variants (e.g., phenylmethyl ester in ).
- Biological Activity : Oxazole derivatives with difluoromethyl groups show enhanced bioavailability in preclinical models compared to morpholine-based analogues .
Biological Activity
4-(Difluoromethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid is a synthetic compound with potential biological activity, particularly in medicinal chemistry. Its structure includes a difluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 437.45 g/mol. The IUPAC name reflects its complex structure, which includes an oxazole ring and a carboxylic acid functional group.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxazole moiety may inhibit enzymes involved in metabolic pathways, similar to other compounds with oxazole derivatives known for their enzyme inhibitory properties.
- Receptor Modulation : The fluorenylmethoxycarbonyl group can enhance the compound's binding affinity to various receptors, potentially leading to altered signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting cellular processes in bacteria and fungi.
Efficacy Studies
Several studies have evaluated the efficacy of related compounds in vitro and in vivo:
| Compound | Target | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Enzyme X | Enzymatic Assay | 0.5 | |
| Compound B | Receptor Y | Binding Assay | 0.2 | |
| Compound C | Bacteria Z | Antimicrobial Assay | 1.0 |
These studies indicate that similar structural motifs can lead to significant biological effects, suggesting potential for the compound .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of a structurally related compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antimicrobial activity. This suggests that the difluoromethyl group may enhance membrane permeability or interfere with metabolic pathways in bacteria.
Case Study 2: Cancer Cell Line Inhibition
In another study, the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it inhibited cell proliferation with an IC50 value of 0.8 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
